(2-Chloro-3-quinolinyl)methyl benzoate

Drug Discovery Biochemical Assay Development Medicinal Chemistry

Select (2-Chloro-3-quinolinyl)methyl benzoate as a quantifiably defined, low-activity control for rigorous drug discovery workflows. With documented IC50 values (>30 µM for SARS-CoV-2 nsp13; 17 µM for MAO-B), this 2-chloroquinoline ester provides a reliable baseline for HTS assay validation, Z'-factor calculations, and hit triage. Unlike uncharacterized analogs, its proven lack of potency eliminates confounding variables, making it an essential negative control for interpreting SAR data and ensuring experimental reproducibility in medicinal chemistry campaigns.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
Cat. No. B270416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-3-quinolinyl)methyl benzoate
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C17H12ClNO2/c18-16-14(10-13-8-4-5-9-15(13)19-16)11-21-17(20)12-6-2-1-3-7-12/h1-10H,11H2
InChIKeyRLWGWEFGNOFWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-3-quinolinyl)methyl benzoate: Defined Quinoline Scaffold for Medicinal Chemistry and Biological Assay Development


(2-Chloro-3-quinolinyl)methyl benzoate (CAS: 1014460-18-4) is a synthetic quinoline ester derivative with the molecular formula C17H12ClNO2 and a molecular weight of 297.7 g/mol [1]. It belongs to a class of 2-chloroquinolin-3-yl esters that have been synthesized and evaluated for various biological activities, including antimicrobial, antioxidant, and enzyme inhibition [2]. The compound is characterized by a 2-chloroquinoline core linked via a methylene bridge to a benzoate ester, a structural motif that allows for exploration of structure-activity relationships (SAR) in medicinal chemistry campaigns [3].

Why (2-Chloro-3-quinolinyl)methyl benzoate Cannot Be Replaced by More Potent In-Class Analogs in Controlled Experiments


The selection of (2-Chloro-3-quinolinyl)methyl benzoate over its more active analogs, such as compound 6i [1], is critical for rigorous scientific inquiry. Its distinct, quantifiable lack of potent activity in specific assays [2] provides a validated baseline or negative control, which is essential for interpreting the results of more potent compounds and for defining the minimal pharmacophore required for target engagement. Generic substitution with a structurally similar but biologically uncharacterized analog introduces unquantified variables, such as unknown off-target effects or altered physicochemical properties, thereby compromising the validity of experimental conclusions and increasing the risk of false-positive or false-negative results in drug discovery and chemical biology workflows.

Quantitative Evidence Guide for (2-Chloro-3-quinolinyl)methyl benzoate: A Data-Driven Selection Rationale


Low-Activity Profile as a Validated Negative Control in Enzyme Inhibition Assays

The compound demonstrates negligible inhibition of the SARS-CoV-2 nsp13 helicase, a key viral target, with an IC50 value exceeding 30,000 nM [1]. This quantifies its lack of activity against this enzyme, distinguishing it from active inhibitors in the same assay that typically exhibit IC50 values in the low micromolar to nanomolar range. This defined low-activity profile makes it suitable for use as a negative control to validate assay sensitivity and to benchmark the activity of more potent in-class compounds.

Drug Discovery Biochemical Assay Development Medicinal Chemistry SARS-CoV-2

Modest MAO-B Inhibition Highlights Scaffold's Selectivity Potential Over More Potent Analogs

In contrast to more potent, broad-spectrum quinoline-based MAO inhibitors, this compound exhibits a relatively weak inhibition of human Monoamine Oxidase B (MAO-B) with an IC50 of 17,000 nM [1]. This modest activity, when compared to potent MAO-B inhibitors (which can have IC50 values in the low nanomolar range), suggests a higher degree of selectivity and a lower potential for off-target interactions related to MAO inhibition. This profile is advantageous for researchers developing MAO inhibitors who need a scaffold with a clear and quantifiable activity baseline to design and interpret more selective derivatives.

Neuroscience Monoamine Oxidase Enzyme Inhibition Selectivity Profiling

Structurally Characterized Member of a Defined SAR Series, Unlike Uncharacterized Commercial Analogs

The compound is part of a well-documented series of nine 2-chloroquinolin-3-yl ester derivatives for which comprehensive spectral data and X-ray crystal structures (for analogs 6a and 6e) have been published [1]. This provides a level of structural certainty and chemical context that is absent from many commercially available, but uncharacterized, quinoline analogs. The publication of this series allows for direct comparison of its biological profile with structurally related esters (e.g., acetate, substituted benzoates), offering a clear understanding of its position within the SAR landscape [1].

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry X-ray Crystallography

Specific Application Scenarios for Procuring (2-Chloro-3-quinolinyl)methyl benzoate


Use as a Verified Low-Activity Control in High-Throughput Screening (HTS) Assays

Procure this compound for use as a defined, low-activity control in high-throughput screening campaigns against targets like SARS-CoV-2 nsp13 or MAO-B. Its quantified IC50 values (>30,000 nM and 17,000 nM, respectively) [1] provide a reliable baseline for assay validation, Z'-factor calculations, and for distinguishing true hits from false positives in large compound libraries.

Medicinal Chemistry Optimization: A Low-Potency Starting Point for SAR Studies

Utilize this compound as a starting scaffold for structure-activity relationship (SAR) exploration. Its documented modest activity against MAO-B and lack of activity against nsp13 [1] make it an ideal template for synthesizing focused libraries to identify the minimal structural modifications required to enhance potency and selectivity, as demonstrated by the more active analogs within its published series [2].

Selectivity Panel Profiling to Assess Off-Target Risk

Incorporate this compound into selectivity panels for drug candidates that are structurally related to the quinoline class. Its weak inhibition of MAO-B (IC50 = 17 µM) [1] can serve as a benchmark to assess whether new chemical entities exhibit significantly higher, and potentially problematic, MAO inhibition. This helps prioritize compounds with cleaner, more selective profiles early in the drug discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chloro-3-quinolinyl)methyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.